molecular formula C23H23N3O3S2 B11063829 1-Biphenyl-2-yl-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea

1-Biphenyl-2-yl-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea

Cat. No.: B11063829
M. Wt: 453.6 g/mol
InChI Key: CXAXGMCDADWDAE-UHFFFAOYSA-N
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Description

N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA is a thiourea derivative characterized by the presence of biphenyl and morpholine sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA typically involves the reaction of biphenyl-2-amine with 4-(morpholin-4-ylsulfonyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The biphenyl and morpholine sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and morpholine sulfonyl groups can facilitate binding to these targets, leading to modulation of their activity. The thiourea group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea
  • N-Biphenyl-2-yl-N’-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea

Uniqueness

N-BIPHENYL-2-YL-N’-[4-(MORPHOLIN-4-YLSULFONYL)PHENYL]THIOUREA is unique due to the presence of both biphenyl and morpholine sulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other thiourea derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23N3O3S2

Molecular Weight

453.6 g/mol

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-3-(2-phenylphenyl)thiourea

InChI

InChI=1S/C23H23N3O3S2/c27-31(28,26-14-16-29-17-15-26)20-12-10-19(11-13-20)24-23(30)25-22-9-5-4-8-21(22)18-6-2-1-3-7-18/h1-13H,14-17H2,(H2,24,25,30)

InChI Key

CXAXGMCDADWDAE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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